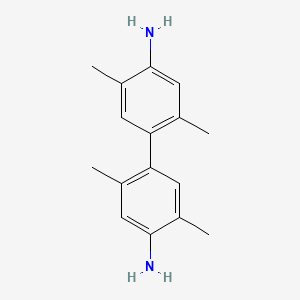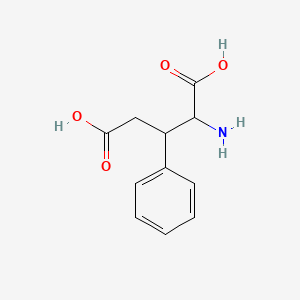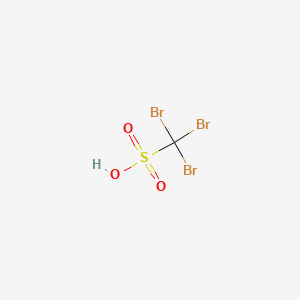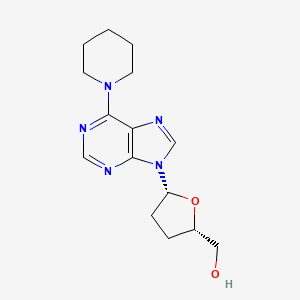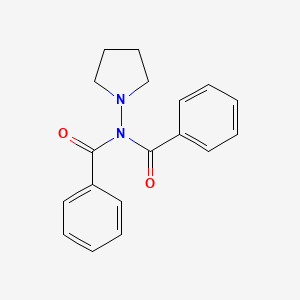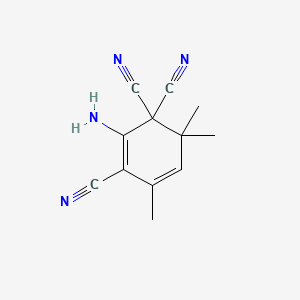
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile is a polyfunctionalized cyclohexane derivative. This compound is notable for its unique structure, which includes multiple nitrile groups and a cyclohexadiene ring. It is of interest in various fields of scientific research due to its potential bioactivity and its role as a synthetic intermediate in the preparation of nitrogen-containing heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be achieved through a one-pot tandem reaction involving acetone and malononitrile. The reaction is catalyzed by bismuth(III) triflate (Bi(OTf)3) and triethylamine (Et3N) at room temperature. The reaction proceeds via an inverse electron demand Diels-Alder cycloaddition, involving the participation of carbonitrile π-bonds .
Reaction Conditions:
Reactants: Acetone and malononitrile (1:1 molar ratio)
Solvent: Acetonitrile
Catalyst: Bi(OTf)3 (20 mol%)
Base: Et3N (1:1 molar ratio with reactants)
Temperature: Room temperature (25-28°C)
Yield: Approximately 70%
Industrial Production Methods
Scaling up the reaction for industrial production involves maintaining the same reaction conditions but increasing the quantities of reactants and catalysts proportionally. The reaction can be performed in larger reactors with efficient stirring and temperature control to ensure consistent yields and product quality .
Chemical Reactions Analysis
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction can yield amines or alcohols, depending on the specific nitrile groups targeted.
Substitution
Reagents: Nucleophiles such as amines, alcohols, or thiols.
Conditions: Often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile has several applications in scientific research:
Chemistry
Synthetic Intermediate: Used in the synthesis of nitrogen-containing heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Bioactivity Studies: Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry
Mechanism of Action
The mechanism of action of 2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile involves its interaction with molecular targets through its nitrile and amino groups. These functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be compared with other polyfunctionalized cyclohexanes, such as:
2-Amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4-tetracarbonitrile: Similar structure but with an additional nitrile group, leading to different reactivity and applications.
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde: A related compound with an aldehyde group instead of nitriles, used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific arrangement of nitrile groups and its potential for diverse chemical transformations and bioactivity .
Properties
CAS No. |
30481-45-9 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C12H12N4/c1-8-4-11(2,3)12(6-14,7-15)10(16)9(8)5-13/h4H,16H2,1-3H3 |
InChI Key |
OTYOEOKUIGHOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(C(=C1C#N)N)(C#N)C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


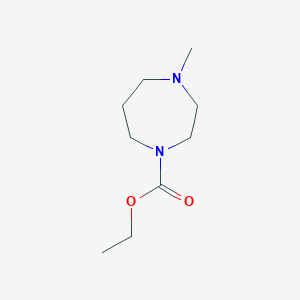
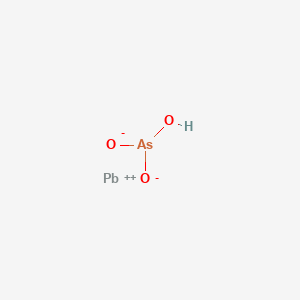
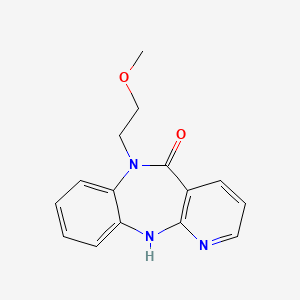
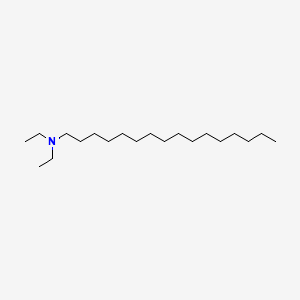
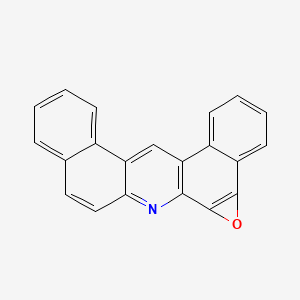
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)


